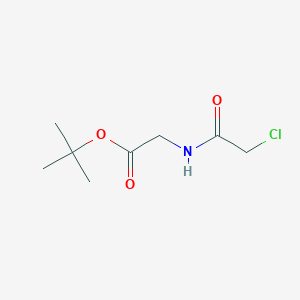![molecular formula C14H18N2O2 B2821781 (1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320884-84-0](/img/structure/B2821781.png)
(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show a bicyclic system with a seven-membered ring, which includes a nitrogen atom and a carboxamide group. Attached to the nitrogen atom would be a phenyl ring with a methoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely have properties typical of both aromatic compounds (due to the phenyl ring) and amides .Scientific Research Applications
Synthetic Methodologies and Analgesic Agents
A significant area of research involving related bicyclic compounds is the development of nonnarcotic analgesic agents. For instance, the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes demonstrated a novel series of analgesic compounds, highlighting the potential for bicyclic structures to serve as the backbone for pain management pharmaceuticals without the narcotic effects associated with opioids. The research into these compounds showed the importance of specific substitutions and stereochemistry in achieving high analgesic potency, underscoring the utility of bicyclic structures in medicinal chemistry (Epstein et al., 1981).
Constrained Amino Acids and Peptide Mimetics
Another area of application for such bicyclic compounds is in the synthesis of constrained amino acids and peptide mimetics. For example, the synthesis of enantiopure analogues of 3-hydroxyproline, utilizing bicyclic structures, has been reported. These analogues represent novel restricted analogues of natural amino acids, offering potential for the development of peptide-based therapeutics with enhanced stability and specificity (Avenoza et al., 2002). The creation of these structures often involves intricate synthetic routes, including Diels–Alder reactions and selective functionalizations, to achieve the desired stereochemistry and functional group placement.
Novel Bicyclic Structures and Chemical Transformations
Research on the transformation of para-methoxyanilines into 7-azabicyclo[2.2.1]heptane derivatives via stoichiometric reactions highlights the versatility of bicyclic frameworks in synthesizing novel structures. Such transformations, involving reduction and transannular ring closure, illustrate the potential of bicyclic compounds to serve as intermediates in the synthesis of complex organic molecules (Longobardi et al., 2015).
properties
IUPAC Name |
N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-5-3-2-4-12(13)15-14(17)16-10-6-7-11(16)9-8-10/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQEBDRMLUMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2C3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)

